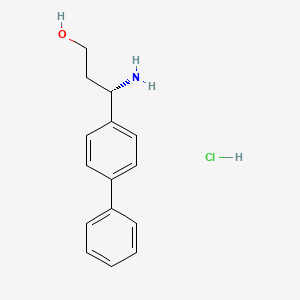

(3S)-3-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

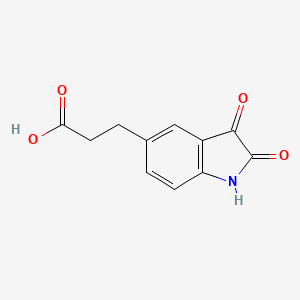

(3S)-3-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride, also known as CPPene, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of phenylpropanoids and has a molecular formula of C15H18ClNO. CPPene is a white crystalline powder that is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

Organic Synthesis and Pharmaceutical Building Blocks

A study by Jiang & Si (2004) introduced a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, leading to chiral trichloromethyl propargyl alcohols. This process provides an efficient pathway to synthesize key pharmaceutical intermediates with high enantiomeric excess, showcasing the utility of amino alcohol derivatives in organic synthesis (B. Jiang, Y. Si, 2004).

Antimicrobial Applications

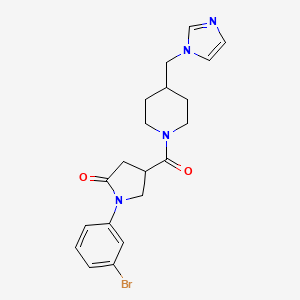

Doraswamy & Ramana (2013) explored the synthesis of substituted phenyl azetidines, starting from 3-amino-2-(4-bromo phenyl) propan-1-ol. These compounds were screened for antimicrobial activity, indicating the potential of amino alcohol derivatives as antimicrobial agents (K. Doraswamy, P. Ramana, 2013).

Antiradical and Antimicrobial Properties

Čižmáriková et al. (2020) synthesized a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, demonstrating their antimicrobial and antioxidant activities. Although these activities were lower compared to some beta-blockers, this research highlights the versatility of hydroxyphenyl propan-1-ones in developing biologically active compounds (R. Čižmáriková et al., 2020).

Uterine Relaxant Activity

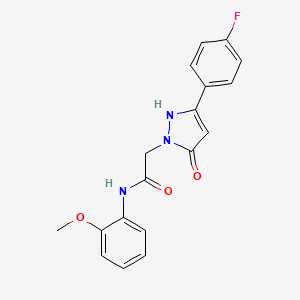

Viswanathan & Chaudhari (2006) synthesized a series of substituted p-hydroxyphenylethanolamines, including 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides. These compounds showed potent uterine relaxant activity, indicating their potential in delaying labor or treating preterm labor conditions (C. Viswanathan, A. S. Chaudhari, 2006).

Propiedades

IUPAC Name |

(3S)-3-amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-15(10-11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9,15,17H,10-11,16H2;1H/t15-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKKYWRKENSLCQ-RSAXXLAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-Amino-3-(4-phenylphenyl)propan-1-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)

![4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2579802.png)

![N-(4-methoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2579804.png)

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)

![Ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2579807.png)